(4,4,4-Trifluorobutyl)thiocyanate
Overview
Description
(4,4,4-Trifluorobutyl)thiocyanate is an organosulfur compound with the molecular formula C5H6F3NS. It is characterized by the presence of a trifluorobutyl group attached to a thiocyanate functional group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,4,4-Trifluorobutyl)thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutanol with thiocyanic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to obtain the desired product. The industrial production methods are designed to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Trifluorobutyl)thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organosulfur compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
(4,4,4-Trifluorobutyl)thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluorobutyl and thiocyanate groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4,4-Trifluorobutyl)thiocyanate involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
(4,4,4-Trifluorobutyl)amine: Similar in structure but contains an amine group instead of a thiocyanate group.
(4,4,4-Trifluorobutyl)chloride: Contains a chloride group instead of a thiocyanate group.
(4,4,4-Trifluorobutyl)alcohol: Contains a hydroxyl group instead of a thiocyanate group.
Uniqueness
(4,4,4-Trifluorobutyl)thiocyanate is unique due to the presence of both trifluorobutyl and thiocyanate groups, which impart distinct chemical properties. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the thiocyanate group provides reactivity towards nucleophiles and electrophiles. This combination makes it a versatile reagent in chemical synthesis and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluorobutyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)2-1-3-10-4-9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVPAYEMVGXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627825 | |
Record name | 4,4,4-Trifluorobutyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212190-13-1 | |
Record name | 4,4,4-Trifluorobutyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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